Arvanil

TRPV1 agonism pain research calcium imaging

Arvanil (N-Vanillylarachidonamide) is a structural hybrid molecule combining the arachidonoyl moiety of the endogenous cannabinoid anandamide with the vanillyl group of capsaicin. This unique design confers dual agonist activity at both the transient receptor potential vanilloid type 1 (TRPV1) channel (Ki = 0.3 μM) and the cannabinoid type 1 (CB1) receptor (Ki = 0.5 μM).

Molecular Formula C28H41NO3
Molecular Weight 439.6 g/mol
CAS No. 128007-31-8
Cat. No. B1665783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArvanil
CAS128007-31-8
SynonymsArvanil;  RT-011322;  B-6699;  I14-44667;  RT011322;  B6699;  I1444667;  RT 011322;  B 6699;  I14 44667
Molecular FormulaC28H41NO3
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16-
InChIKeyQVLMCRFQGHWOPM-ZKWNWVNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Arvanil (CAS 128007-31-8) TRPV1 and CB1 Agonist Procurement Guide for Pain and Cancer Research


Arvanil (N-Vanillylarachidonamide) is a structural hybrid molecule combining the arachidonoyl moiety of the endogenous cannabinoid anandamide with the vanillyl group of capsaicin [1]. This unique design confers dual agonist activity at both the transient receptor potential vanilloid type 1 (TRPV1) channel (Ki = 0.3 μM) and the cannabinoid type 1 (CB1) receptor (Ki = 0.5 μM) . Arvanil also functions as an anandamide membrane transporter (AMT) inhibitor (IC50 = 3.6 μM) and is resistant to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) [2]. These integrated pharmacological properties enable Arvanil to produce potent analgesic, anti-spastic, and anti-proliferative effects in various in vivo models, often through mechanisms distinct from classical cannabinoid or vanilloid pathways [3].

Critical Procurement Differentiation: Why Arvanil Cannot Be Replaced by Anandamide, Capsaicin, or Olvanil


The scientific utility of Arvanil resides in its precise, engineered multi-target profile, which is not replicated by any single in-class analog. While compounds like anandamide are rapidly degraded by FAAH and capsaicin induces acute nociception and desensitization, Arvanil offers a metabolically stable platform with a balanced TRPV1/CB1 affinity and a distinct in vivo pharmacological signature. As demonstrated in head-to-head studies, Arvanil is ~100-fold more potent than anandamide in producing hypothermia, catalepsy, and analgesia in mice [1]. Critically, its anti-spastic effects at 0.01 mg/kg i.v. are not reproduced by capsaicin or selective CB1 agonists [2], and its analgesic action in the formalin test is resistant to both CB1 and TRPV1 antagonism [3]. Substituting Arvanil with olvanil, capsaicin, or anandamide will therefore produce different, and often less potent, experimental outcomes due to variations in target selectivity, metabolic stability, and signaling bias.

Quantitative Differentiation Evidence: Arvanil vs. Anandamide, Capsaicin, Olvanil, and OLDA


Mouse TRPV1 Potency: Arvanil Matches Resiniferatoxin and Outperforms Capsaicin and Olvanil

In a direct comparative study using FLIPR-based calcium imaging on cloned mouse TRPV1 (mTRPV1) expressed in HEK293 cells, Arvanil demonstrated agonist potency (EC50 = 0.27 ± 0.07 nM) equivalent to the ultrapotent agonist resiniferatoxin (RTX, EC50 = 0.15 ± 0.04 nM) [1]. This potency was ~34-fold greater than capsaicin (EC50 = 9.1 ± 1.2 nM) and ~14-fold greater than the close structural analog olvanil (EC50 = 3.7 ± 0.3 nM) [1]. Arvanil was also >950-fold more potent than the endogenous TRPV1 agonist OLDA (EC50 = 258 ± 105 nM) [1]. This data establishes Arvanil as a highly potent TRPV1 agonist suitable for experiments requiring maximal receptor activation at low concentrations.

TRPV1 agonism pain research calcium imaging

In Vivo Potency: Arvanil is 100-Fold More Potent than Anandamide in Cannabimimetic Tetrad

Following intravenous administration in mice, Arvanil produced robust hypothermia, analgesia, catalepsy, and inhibition of spontaneous activity with 100-fold greater potency than anandamide [1]. This quantitative difference was observed across all four measures of the classic cannabimimetic tetrad. Remarkably, these in vivo effects of Arvanil were not attenuated by the CB1 receptor antagonist SR141716A, indicating that the enhanced potency is not solely due to its CB1 affinity (Ki = 0.25–0.52 μM) [1][2]. This suggests that Arvanil's in vivo activity is driven by additional or alternative mechanisms compared to anandamide.

in vivo pharmacology cannabinoid research analgesia

Anti-Spastic Activity: Arvanil is Active at Doses Where Capsaicin and CB1 Agonists Fail

In a mouse model of multiple sclerosis, Arvanil produced significant inhibition of spasticity at a dose of 0.01 mg/kg i.v., while capsaicin and selective cannabinoid CB1 receptor agonists were ineffective at this dose [1]. Importantly, this anti-spastic effect of Arvanil persisted in both CB1 receptor gene-deficient mice and in wild-type mice treated with CB1 and TRPV1 receptor antagonists [1]. This demonstrates that Arvanil engages a distinct therapeutic site of action beyond the canonical CB1 and TRPV1 receptors, a property not shared by its structural analogs.

multiple sclerosis spasticity neurological disorders

Metabolic Stability: Arvanil is Resistant to FAAH Hydrolysis Unlike Anandamide

Unlike the endogenous endocannabinoid anandamide, which is rapidly degraded by fatty acid amide hydrolase (FAAH), Arvanil is structurally resistant to enzymatic hydrolysis by FAAH [1]. This metabolic stability is a direct consequence of its vanillyl head group, which distinguishes it from the ethanolamide moiety of anandamide. This property confers a significantly prolonged in vivo half-life and sustained pharmacodynamic effects. While a urea analog of Arvanil was found to be a potent FAAH inhibitor (IC50 = 2.0 μM), Arvanil itself acts as a substrate-resistant agonist, not as a primary FAAH inhibitor [2].

metabolic stability FAAH resistance in vivo efficacy

Anticancer Activity: Arvanil and Olvanil Show Additive Interactions with Mitoxantrone in Melanoma

In a comparative study across multiple human malignant melanoma cell lines (A375, FM55P, SK-MEL 28, FM55M2), both Arvanil and olvanil exhibited dose-dependent inhibition of cell viability and proliferation as measured by MTT and BrdU assays [1]. Isobolographic analysis revealed that both compounds demonstrate additive interactions with mitoxantrone (MTX) but antagonistic interactions with cisplatin (CDDP) [1]. Importantly, neither Arvanil nor olvanil showed significant cytotoxicity in normal human keratinocytes (HaCaT) or melanocytes (HEMa-LP), indicating a favorable therapeutic window in vitro [1]. While no statistically significant difference in potency was observed between Arvanil and olvanil in these assays, the study confirms that Arvanil's anticancer activity is comparable to its close analog olvanil.

cancer research melanoma drug combination therapy

CB1 Receptor Binding: Arvanil Affinity is Comparable to Anandamide but with Distinct Functional Bias

Arvanil binds to the human CB1 receptor with a Ki of 0.25–0.52 μM [1], which is similar to the affinity of anandamide (Ki ~0.4–0.9 μM) [2]. However, despite this comparable binding affinity, Arvanil is less efficacious than anandamide in stimulating CB1 receptor-mediated GTPγS binding, indicating partial agonist or biased signaling behavior at the CB1 receptor [2]. This functional selectivity may contribute to Arvanil's distinct in vivo profile, including its ability to produce cannabimimetic effects that are not fully blocked by CB1 antagonists. In contrast, Arvanil does not bind to CB2 receptors [1].

CB1 receptor binding affinity functional selectivity

Optimal Scientific Applications for Arvanil (CAS 128007-31-8) Based on Quantitative Evidence


Investigating TRPV1-Dependent Analgesia and Pain Pathways

Arvanil is ideally suited for acute and chronic pain models where high-potency TRPV1 activation is required. Based on its EC50 of 0.27 nM at mouse TRPV1 [1], Arvanil can be used at sub-nanomolar to low nanomolar concentrations in vitro to probe TRPV1 signaling. In vivo, its 100-fold greater potency over anandamide [2] makes it a superior tool for studies of thermal hyperalgesia, inflammatory pain, and neuropathic pain in rodent models. Its non-pungent nature further allows for studies of TRPV1-mediated analgesia without the confounding effects of acute nociception.

Studying Non-CB1/Non-TRPV1 Anti-Spastic and Analgesic Mechanisms

The unique observation that Arvanil inhibits spasticity at 0.01 mg/kg i.v. in a mouse model of multiple sclerosis, even in the presence of CB1 and TRPV1 antagonists [3], positions Arvanil as a critical tool for identifying and characterizing novel therapeutic targets for spasticity and persistent pain. Researchers investigating orphan receptors or alternative signaling pathways involved in neuroinflammation and motor control should prioritize Arvanil to dissect these non-canonical mechanisms.

Developing Metabolically Stable Cannabinoid/TRPV1 Probes for In Vivo Use

Arvanil's resistance to FAAH hydrolysis [4] makes it an essential compound for in vivo pharmacological studies requiring sustained target engagement. Unlike anandamide, which is rapidly degraded, Arvanil provides a stable pharmacokinetic profile, enabling robust and reproducible assessments of behavioral, physiological, and molecular endpoints in rodents. This stability reduces experimental variability and allows for clearer interpretation of dose-response relationships.

Evaluating Combination Therapies in Melanoma and Other TRPV1/CB1-Expressing Cancers

Arvanil's demonstrated dose-dependent anti-proliferative activity in multiple melanoma cell lines, combined with its favorable safety profile in normal melanocytes and keratinocytes [5], supports its use as a research tool for combination cancer therapy. Its defined additive interaction with mitoxantrone (MTX) [5] provides a rational basis for designing experiments that evaluate Arvanil as a chemosensitizer or adjuvant agent. Researchers should use Arvanil to explore the role of TRPV1 and CB1 signaling in tumor growth and drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arvanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.